3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile
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Overview
Description
3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexene ring with deuterium labeling, making it a valuable subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 1,3,3,5-tetramethyl-5-hydroxycyclohexanone with appropriate reagents to introduce the nitrile group and form the desired compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to achieve high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or other nitrogen-containing compounds.
Scientific Research Applications
3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of deuterium labeling on chemical reactivity.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It may be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism by which 3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile exerts its effects involves its interaction with various molecular targets and pathways. The deuterium labeling can influence the compound’s stability and reactivity, making it a valuable tool for studying isotopic effects in chemical reactions. The specific pathways and targets depend on the context of its use, such as in enzymatic studies or pharmaceutical research.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-[2,6,6-trimethyl-1-cyclohexen-1-yl]-penta-2,4-dienenitrile: Similar structure but without deuterium labeling.
3,5,5-Trimethyl-2-cyclopenten-1-one: A related compound with a different ring structure.
1,5,5-Trimethyl-6-methylene-cyclohexene: Another structurally similar compound with different functional groups.
Uniqueness
The uniqueness of 3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile lies in its deuterium labeling, which provides distinct advantages in research applications, such as studying isotopic effects and enhancing the stability of the compound in various reactions.
Properties
IUPAC Name |
(2E,4E)-5-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3-methylpenta-2,4-dienenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9H,5-6,10H2,1-4H3/b8-7+,12-9+/i2D3,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYODHNOTKUUDY-HIHBUKCVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C#N)/C)(C)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662128 |
Source
|
Record name | (2E,4E)-5-[6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]-3-methylpenta-2,4-dienenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185235-72-6 |
Source
|
Record name | (2E,4E)-5-[6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]-3-methylpenta-2,4-dienenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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